N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(3-methylsulfanylpyrazin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S/c1-9(2)15(7-4-12)8-10-11(16-3)14-6-5-13-10/h5-6,9H,4,7-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAMZCUPYNGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CN=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound features a pyrazine ring substituted with a methylthio group at position 3 and a branched diamine side chain. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₄S | |
| Molecular Weight | 240.37 g/mol | |
| Topological Polar SA | 55.04 Ų | |
| LogP | 1.37 |
The pyrazine core contributes to hydrogen-bond acceptor capacity (5 H-acceptors), while the methylthio group enhances lipophilicity.
Proposed Synthetic Routes
Reductive Amination Strategy
A plausible route involves reductive amination between 3-(methylthio)pyrazine-2-carbaldehyde and N-isopropylethane-1,2-diamine:
Step 1: Aldehyde Synthesis
3-(Methylthio)pyrazine-2-carbaldehyde could be prepared via oxidation of 3-(methylthio)pyrazinemethanol using MnO₂ or Swern oxidation.
Step 2: Reductive Coupling
React the aldehyde with N-isopropylethane-1,2-diamine in methanol under hydrogen (1 atm) with Pd/C catalysis. This mirrors methods for similar amine-aldehyde couplings in antifungal agent synthesis.
Mechanism :
Nucleophilic Displacement Approach
Alternative pathway using a bromomethylpyrazine intermediate:
Step 1: Bromination
3-(Methylthio)pyrazine-2-methanol undergoes bromination with PBr₃ in dichloromethane:
Step 2: Alkylation
React the bromide with N-isopropylethane-1,2-diamine in acetonitrile using K₂CO₃ as base:
Process Optimization Considerations
Solvent Selection
Purification Challenges
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The compound’s logP (1.37) suggests moderate polarity, enabling isolation via acid-base extraction (pH 2.5–7.0).
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Avoid column chromatography per patent recommendations for similar diamines; instead, use crystallization from acetone/MTBE.
Analytical Characterization
Spectroscopic Data
Stability Profiling
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Thermal stability : Decomposition onset at 215°C (DSC), suitable for room-temperature storage.
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Light sensitivity : The methylthio group may oxidize; store under inert atmosphere.
Scalability and Industrial Relevance
Cost-Efficiency Analysis
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methanethiolate, various amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of the pyrazine ring and the diamine moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions, while the diamine moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
Corrosion Inhibition Potential
- Aliphatic Amines (): Ethane-1,2-diamine derivatives (e.g., DETA, TETA) show corrosion inhibition correlated with amine group count and electron-donating capacity.
Q & A
Q. How can synthesis conditions be optimized for N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise alkylation and solvent selection. For example, using ethanol or dichloromethane under controlled temperatures (e.g., 40–60°C) minimizes side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., pyrazine derivatives and isopropylamine) can enhance yield. Post-synthesis purification via column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) resolves bond connectivity and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., methylthio groups). For crystalline samples, X-ray diffraction (XRD) using SHELX software provides atomic-resolution structural data .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility is solvent-dependent. Polar aprotic solvents (e.g., DMSO or DMF) are effective for initial dissolution. For aqueous systems, use co-solvents like ethanol (≤10% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Q. What stability tests are recommended under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 3–9 (buffers like phosphate or citrate) and temperatures (4°C, 25°C, 40°C). Monitor degradation via high-performance liquid chromatography (HPLC) over 7–14 days. Lyophilization improves long-term storage stability .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Cross-validate data using multiple techniques. For example, if NMR suggests a different conformation than density functional theory (DFT) calculations, perform variable-temperature NMR to assess dynamic behavior. Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Mutagenesis studies on target enzymes (e.g., substituting active-site residues) validate interaction specificity .
Q. How can structure-activity relationship (SAR) studies be structured to improve biological activity?
- Methodological Answer : Synthesize derivatives with modifications to the pyrazine ring (e.g., substituting methylthio with methoxy) or the ethylenediamine backbone (e.g., cyclopropyl vs. isopropyl groups). Test analogs in parallel using standardized bioassays (e.g., antimicrobial MIC assays or receptor-binding assays). Multi-parametric optimization (e.g., ClogP, polar surface area) links structural changes to activity .
Q. What strategies are effective for handling twinned or low-resolution crystallographic data?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Integrate high-resolution synchrotron data if available. For low-resolution data (<2.0 Å), apply restraints (e.g., DFIX, SADI) to bond lengths/angles and validate with R-free values. Molecular replacement (using similar structures) may aid phasing .
Q. How can transient intermediates in the compound’s reactivity be characterized?
- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy or cryogenic trapping (at −80°C) to stabilize intermediates. Time-resolved electrospray ionization mass spectrometry (TR-ESI-MS) captures short-lived species. Computational methods (e.g., transition state modeling with Gaussian) predict intermediate structures .
Q. What computational approaches predict pharmacokinetic properties like blood-brain barrier permeability?
- Methodological Answer :
Use QSAR models (e.g., SwissADME or pkCSM) to estimate logP, polar surface area, and P-glycoprotein substrate likelihood. Molecular dynamics (MD) simulations with lipid bilayer models (e.g., CHARMM-GUI) assess membrane penetration. Validate predictions with in vivo rodent studies measuring brain/plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
